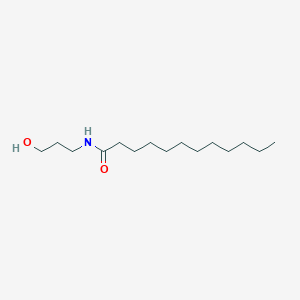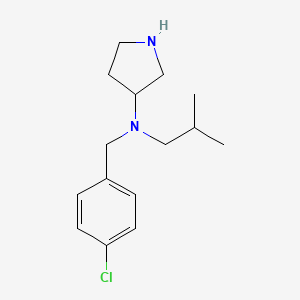
barium(2+);hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
barium hydride . It is a chemical compound with the formula BaH₂. Barium hydride is a white to gray crystalline substance that is primarily used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium hydride can be synthesized by reacting elemental barium with hydrogen gas at elevated temperatures, typically between 150-200°C. The reaction is as follows: [ \text{Ba} + \text{H}_2 \rightarrow \text{BaH}_2 ] This reaction requires careful control of temperature and pressure to ensure the formation of barium hydride .
Industrial Production Methods: In industrial settings, barium hydride is produced using similar methods but on a larger scale. The process involves the use of high-temperature reactors and controlled environments to maintain the necessary conditions for the reaction. The purity of the reactants and the control of reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Barium hydride undergoes several types of chemical reactions, including:
Oxidation: Barium hydride reacts with oxygen to form barium oxide and hydrogen gas. [ \text{BaH}_2 + \text{O}_2 \rightarrow \text{BaO} + \text{H}_2 ]
Hydrolysis: Barium hydride reacts with water to produce barium hydroxide and hydrogen gas. [ \text{BaH}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + 2\text{H}_2 ]
Common Reagents and Conditions:
Oxygen: Used in oxidation reactions.
Water: Used in hydrolysis reactions.
Solid Oxidants: Barium hydride can react explosively with solid oxidants such as halides or chromates.
Major Products:
Barium oxide (BaO): Formed from oxidation reactions.
Barium hydroxide (Ba(OH)₂): Formed from hydrolysis reactions.
Hydrogen gas (H₂): A common byproduct in both oxidation and hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Barium hydride has several applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the synthesis of certain biological compounds.
Industry: Utilized in the production of barium-containing compounds and materials.
Wirkmechanismus
The mechanism by which barium hydride exerts its effects involves its ability to donate hydrogen atoms in chemical reactions. This property makes it a valuable reducing agent. The molecular targets and pathways involved in its reactions depend on the specific chemical processes it is used in. For example, in oxidation reactions, barium hydride donates hydrogen to form hydrogen gas, while in hydrolysis reactions, it reacts with water to produce barium hydroxide and hydrogen gas .
Vergleich Mit ähnlichen Verbindungen
- Calcium hydride (CaH₂)
- Strontium hydride (SrH₂)
- Magnesium hydride (MgH₂)
Comparison: Barium hydride is unique due to its specific reactivity and the conditions required for its synthesis. Compared to calcium hydride and strontium hydride, barium hydride has a higher molar mass and different reactivity patterns. Magnesium hydride, on the other hand, is lighter and has different applications in hydrogen storage and fuel cells .
Eigenschaften
Molekularformel |
BaH2 |
|---|---|
Molekulargewicht |
139.34 g/mol |
IUPAC-Name |
barium(2+);hydride |
InChI |
InChI=1S/Ba.2H/q+2;2*-1 |
InChI-Schlüssel |
BPYQMQIZFKTCMA-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].[H-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B8669969.png)



![(5R)-3-[6-(2-([tert-butyl(dimethyl)silyl]oxy}ethoxy)hexyl]-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one](/img/structure/B8669996.png)


![1-[4-(Difluoromethoxy)-3-hydroxyphenyl]ethanone](/img/structure/B8670016.png)
![N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide](/img/structure/B8670025.png)

